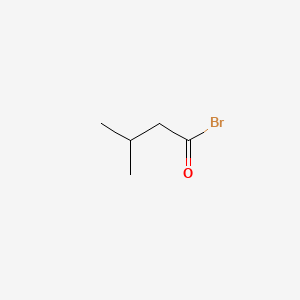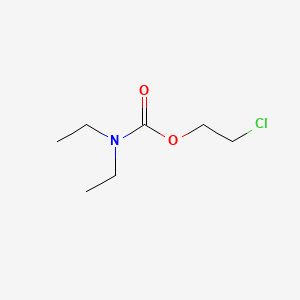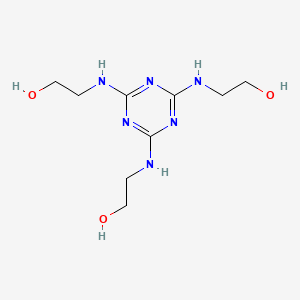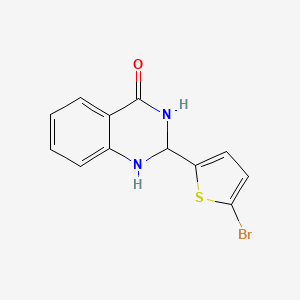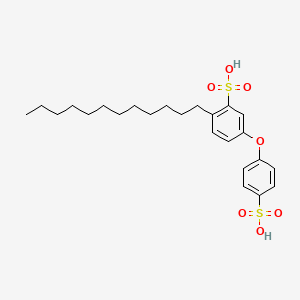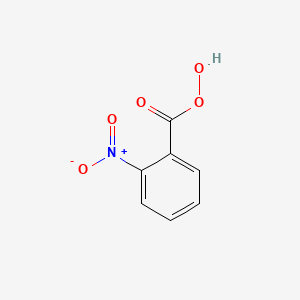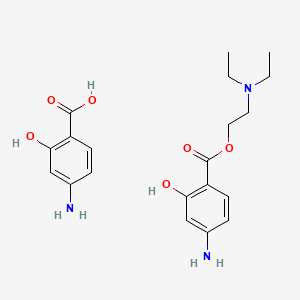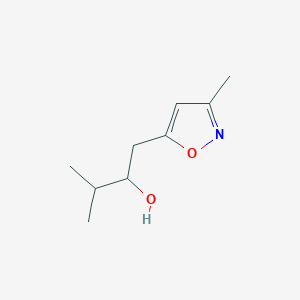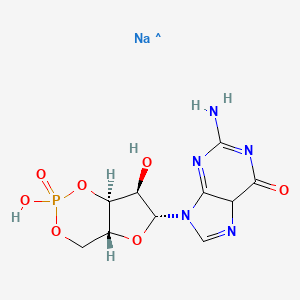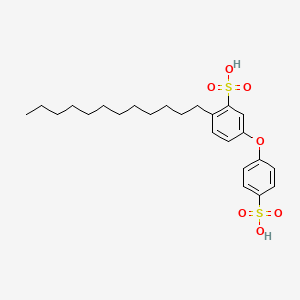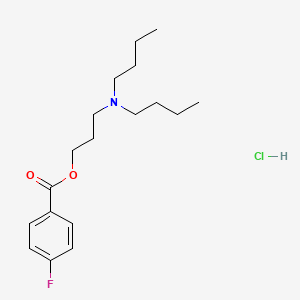
Dibutylaminopropyl p-fluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-fluorobenzoic acid and 3-(dibutylamino)propanol.
Scientific Research Applications
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-fluorobenzoic acid and 3-(dibutylamino)propanol, which may interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Dibutylamino)propyl 4-fluoro-3-iodobenzoate hydrochloride: Similar structure but with an additional iodine atom.
3-(Dibutylamino)propyl 4-hydroxybenzoate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
Properties
CAS No. |
451-64-9 |
|---|---|
Molecular Formula |
C18H29ClFNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H |
InChI Key |
MGFRIVHHSGQYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)

